4-Chloro-3-(trifluoromethyl)benzal bromide
Overview
Description
4-Chloro-3-(trifluoromethyl)benzal bromide: is an organic compound with the molecular formula C8H5BrClF3 . It is a white, fused solid with a melting point of 36-40°C and a boiling point of 234°C . This compound is notable for its use as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-(trifluoromethyl)benzal bromide can be synthesized through various methods. One common method involves the bromination of 4-chloro-3-(trifluoromethyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzal bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrocarbons.
Scientific Research Applications
Chemistry: 4-Chloro-3-(trifluoromethyl)benzal bromide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems .
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-chloro-3-(trifluoromethyl)benzal bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into aromatic systems .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 4-Chlorobenzyl bromide
- 3-Chlorobenzyl bromide
Comparison: 4-Chloro-3-(trifluoromethyl)benzal bromide is unique due to the presence of both chlorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis . Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3/c9-7(10)4-1-2-6(11)5(3-4)8(12,13)14/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGASRRMYSRZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201352 | |
Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301739-26-3 | |
Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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